molecular formula C14H10Cl2FNO2 B5516296 3,6-dichloro-N-(2-fluorophenyl)-2-methoxybenzamide

3,6-dichloro-N-(2-fluorophenyl)-2-methoxybenzamide

Cat. No.: B5516296
M. Wt: 314.1 g/mol
InChI Key: CKULBKBTFGAIIB-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(2-fluorophenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C14H10Cl2FNO2 and its molecular weight is 314.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0072621 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research has been conducted to understand the molecular structure and intermolecular interactions of compounds similar to 3,6-dichloro-N-(2-fluorophenyl)-2-methoxybenzamide. For instance, the molecular structure of related compounds has been determined through single crystal X-ray diffraction and DFT calculations, evaluating the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines, with structural similarities to this compound, have been investigated for their corrosion inhibition properties on carbon steel in hydrochloric acid medium. These studies provide insights into the potential industrial applications of such compounds as corrosion inhibitors (Fouda et al., 2020).

Antibacterial Properties

Compounds derived from 3-methoxybenzamide, which share a functional group with this compound, have been identified as potent antistaphylococcal compounds. Research into these derivatives has led to the discovery of compounds with improved pharmaceutical properties, hinting at the potential of this compound derivatives in antibacterial applications (Haydon et al., 2010).

5-HT1A Receptors Study

The study of [18F]p-MPPF, a radiolabeled antagonist for 5-HT1A receptors, illustrates the application of benzamide derivatives in the investigation of the serotonergic neurotransmission with positron emission tomography (PET). This research underscores the role of structurally related compounds in neuroscientific studies and drug development for neurological conditions (Plenevaux et al., 2000).

Safety and Hazards

As with any chemical compound, handling “3,6-dichloro-N-(2-fluorophenyl)-2-methoxybenzamide” would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

Properties

IUPAC Name

3,6-dichloro-N-(2-fluorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO2/c1-20-13-9(16)7-6-8(15)12(13)14(19)18-11-5-3-2-4-10(11)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKULBKBTFGAIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NC2=CC=CC=C2F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.